1-(3-Chloro-4-methylphenyl)-3-methylurea (CAS 22175-22-0) is a substituted phenylurea compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol. It is primarily recognized as the N-monodemethylated metabolite of the widely used herbicide chlortoluron (3-(3-chloro-4-methylphenyl)-1,1-dimethylurea).
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
CAS No.22175-22-0
Cat. No.B164929
⚠ Attention: For research use only. Not for human or veterinary use.
1-(3-Chloro-4-methylphenyl)-3-methylurea (CAS 22175-22-0): A Critical Phenylurea Metabolite Standard for Agrochemical and Environmental Analysis
1-(3-Chloro-4-methylphenyl)-3-methylurea (CAS 22175-22-0) is a substituted phenylurea compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol [1]. It is primarily recognized as the N-monodemethylated metabolite of the widely used herbicide chlortoluron (3-(3-chloro-4-methylphenyl)-1,1-dimethylurea) [2]. Unlike its parent compound, which is an active herbicidal ingredient, this metabolite is a key degradation product formed via N-demethylation in plants, soil, and biological systems [3]. Due to its specific structural signature and its role in metabolic pathways, it is predominantly utilized as a certified reference material (CRM) for analytical method development, environmental fate studies, and residue monitoring in agricultural and food safety contexts .
Certified reference material for LC-MS/MS and GC-MS analytical workflows
Chlortoluron N-demethyl metabolite for environmental fate and plant metabolism studies
Residue monitoring standard for regulatory pesticide screening in food, water, and soil matrices
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 166849, 1-(3-Chloro-4-methylphenyl)-3-methylurea. View Source
[3] Ryan, P.J. (1981). Studies on the mechanism of the selective action of chlortoluron in cereals and cereal weeds. PhD Thesis, Royal Holloway College, University of London. View Source
Why 1-(3-Chloro-4-methylphenyl)-3-methylurea (22175-22-0) Cannot Be Interchanged with Generic Phenylurea Herbicides
Substituting 1-(3-chloro-4-methylphenyl)-3-methylurea with a structurally related phenylurea herbicide such as chlortoluron, diuron, or isoproturon introduces critical analytical and functional errors. This compound is not a commercial herbicide but a specific N-demethylated metabolite that retains significant phytotoxicity [1]. Unlike its parent chlortoluron, which is an active PSII inhibitor, this monomethylurea derivative exhibits a distinct chromatographic retention time, mass spectral fragmentation pattern, and biological activity profile [2]. In analytical workflows, the use of a different phenylurea standard would result in false negatives or inaccurate quantification in LC-MS/MS or GC-MS assays designed for residue monitoring. Furthermore, in metabolic or environmental fate studies, generic substitution would invalidate the assessment of detoxification pathways, as the ring-methyl oxidation and N-demethylation routes yield products with vastly different phytotoxicities and environmental mobilities [3]. Therefore, procurement of the exact CAS 22175-22-0 compound is non-negotiable for any application requiring traceability, accurate quantification, or biological interpretation related to chlortoluron degradation.
1-(3-Chloro-4-methylphenyl)-3-methylurea CAS 22175-22-0
Chlortoluron (parent herbicide) CAS 15545-48-9
Chromatographic retention, MS fragmentation, and phytotoxicity profile differ; substitution leads to misidentification in residue methods.
Certified CRM with batch-specific CoA
Technical-grade or non-certified phenylurea standard
Purity documentation and traceability gaps may invalidate regulatory-compliant quantification and method validation.
N-monodemethyl metabolite standard
Other phenylurea herbicide (diuron, isoproturon)
Distinct metabolic-pathway context; generic substitution would distort detoxification route assessment and environmental mobility interpretation.
[1] Ryan, P.J. (1981). Studies on the mechanism of the selective action of chlortoluron in cereals and cereal weeds. PhD Thesis, Royal Holloway College, University of London. View Source
[2] Mehmood, Z., et al. (1995). Metabolism of the herbicide chlortoluron by human cytochrome P450 3A4. Chemosphere, 31(11-12), 4515-4529. View Source
[3] Ryan, P.J. (1981). Studies on the mechanism of the selective action of chlortoluron in cereals and cereal weeds. PhD Thesis, Royal Holloway College, University of London. View Source
Quantitative Differentiation of 1-(3-Chloro-4-methylphenyl)-3-methylurea (22175-22-0) Against Closest Analogs
Metabolite Identity and Retained Phytotoxicity vs. Chlortoluron Ring-Oxidation Products
As the primary N-monodemethylated metabolite of chlortoluron, 1-(3-chloro-4-methylphenyl)-3-methylurea retains significant phytotoxicity, in contrast to the essentially non-phytotoxic products of ring-methyl oxidation [1]. This differential activity is critical for understanding the selective action of chlortoluron and the fate of its residues.
Metabolite PhytotoxicityClass-level inference
Significant phytotoxicity retained vs. essentially non-phytotoxic ring-oxidation metabolites
Hill reaction inhibition assay using isolated chloroplasts
Why This Matters
This metabolic differentiation explains the persistence of herbicidal activity in certain plant species and is essential for designing accurate environmental fate studies.
[1] Ryan, P.J. (1981). Studies on the mechanism of the selective action of chlortoluron in cereals and cereal weeds. PhD Thesis, Royal Holloway College, University of London. View Source
Certified Reference Material Purity: 97%+ for Quantitative Analytical Traceability
This compound is supplied as a high-purity certified reference material (CRM) with a minimum purity specification of 97%, as verified by HPLC, NMR, and GC analysis . This level of purity and the accompanying batch-specific certificate of analysis (CoA) are not typically available for generic or non-certified phenylurea standards, ensuring quantitative accuracy in LC-MS/MS and GC-MS methods.
CRM Purity SpecificationSpecification review
≥97% (HPLC, NMR, GC verified)
Supports quantitative analytical traceability
Vendor specification; batch-specific CoA review recommended
Analytical standardPesticide residue analysisQuality control
Evidence Dimension
Purity specification (minimum)
Target Compound Data
97%
Comparator Or Baseline
Typical technical-grade chlortoluron or non-certified phenylurea standards
Quantified Difference
Target compound: 97%; Comparator: Often 95% or less, without full CoA traceability
Conditions
Vendor specification (Bidepharm)
Why This Matters
For regulatory-compliant residue analysis and method validation, a certified purity of ≥97% with full analytical documentation is a prerequisite for procurement.
Analytical standardPesticide residue analysisQuality control
Distinct Chromatographic Retention and Mass Spectral Properties for LC-MS/MS Analysis
The monodemethylated structure of 1-(3-chloro-4-methylphenyl)-3-methylurea yields a distinct mass spectrum (Monoisotopic mass: 198.055991 Da) and chromatographic retention time compared to its parent chlortoluron (monoisotopic mass: 212.071641 Da) and other phenylurea herbicides . This difference is essential for unambiguous identification and quantification in multi-residue analytical methods.
Mass & Retention IdentityClass-level inference
Δ 14.016 Da from parent chlortoluron (198.056 vs. 212.072 Da)
Supports selective MS monitoring in multi-residue methods
Theoretical calculation; retention time shift must be confirmed on-column
LC-MS/MSPhenylurea residueMetabolite profiling
Evidence Dimension
Monoisotopic mass
Target Compound Data
198.055991 Da
Comparator Or Baseline
Chlortoluron (parent): 212.071641 Da
Quantified Difference
Difference of 14.01565 Da (loss of CH2 group)
Conditions
Mass spectrometry (theoretical calculation)
Why This Matters
The unique mass and retention time ensure that this compound can be selectively monitored without interference from parent herbicides or other phenylurea metabolites in complex matrices.
LC-MS/MSPhenylurea residueMetabolite profiling
Shelf-Life Stability: 48 Months at Room Temperature Storage
Commercial sources specify a shelf-life of 48 months for this compound when stored as a solid at room temperature (20°C to 25°C) [1]. This extended stability, particularly under ambient conditions, contrasts with other phenylurea standards or metabolites that may require refrigeration or have shorter recommended storage periods.
Shelf-Life StabilitySupplier specification
48 months at 20–25°C (solid form)
Supports long-term ambient storage for analytical projects
Vendor specification; re-test after expiry recommended
StabilityStorageStandard longevity
Evidence Dimension
Shelf-life at room temperature
Target Compound Data
48 months
Comparator Or Baseline
Other phenylurea metabolite standards (e.g., some require 2-8°C storage or have shorter shelf-lives)
Quantified Difference
Target compound: 48 months at 20-25°C
Conditions
Solid form, as per vendor specification (Greyhound Chromatography)
Why This Matters
A 4-year shelf-life under ambient conditions reduces the need for specialized cold storage infrastructure and minimizes the risk of degradation during long-term analytical projects.
Optimal Use Cases for 1-(3-Chloro-4-methylphenyl)-3-methylurea (22175-22-0) in Analytical and Environmental Laboratories
Certified Reference Standard for LC-MS/MS Pesticide Residue Analysis in Food and Water
This compound is the definitive certified reference material for quantifying chlortoluron metabolite residues in agricultural commodities, surface water, and groundwater. Its high purity (≥97%) and batch-specific CoA, including NMR and HPLC data , ensure compliance with regulatory methods (e.g., EPA, EU) requiring traceable analytical standards.
Metabolite Identification and Quantification in Environmental Fate and Plant Metabolism Studies
In studies investigating the degradation of chlortoluron in soil, plants, or microbial systems, this compound serves as the authentic standard for identifying and quantifying the N-monodemethylated metabolite. Its use is essential for accurately tracking the N-demethylation pathway, which retains phytotoxicity, as opposed to the detoxifying ring-methyl oxidation route [1].
Method Development and Validation for Multi-Residue Phenylurea Analysis
Due to its distinct mass (198.056 Da) and chromatographic behavior, 1-(3-chloro-4-methylphenyl)-3-methylurea is an ideal spike-in standard for developing and validating LC-MS/MS or GC-MS methods for the simultaneous determination of multiple phenylurea herbicides and their metabolites in complex environmental or biological matrices .
Application
Selection Property
Validation Focus
LC-MS/MS pesticide residue analysis
CRM purity and batch-specific CoA
Regulatory method compliance and traceable quantification
Environmental fate and plant metabolism studies
N-demethyl metabolite identity confirmation
Metabolic-pathway differentiation from ring-oxidation routes
Multi-residue phenylurea method development
Distinct mass and chromatographic behavior
Selective analyte monitoring without parent-herbicide interference
[1] Ryan, P.J. (1981). Studies on the mechanism of the selective action of chlortoluron in cereals and cereal weeds. PhD Thesis, Royal Holloway College, University of London. View Source
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validation/comparative pathways. Use the hub when you need more detail before procurement.